

Troubleshooting off-target effects of Sotuletinib hydrochloride

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Compound of Interest

Compound Name: Sotuletinib hydrochloride

Cat. No.: B11929079

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Sotuletinib Hydrochloride Technical Support Center

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Welcome to the technical support center for **Sotuletinib hydrochloride** (also known as BLZ945). This resource is intended for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Sotuletinib hydrochloride**?

Sotuletinib hydrochloride is a potent and highly selective, orally bioavailable, and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase. It functions by binding to the ATP-binding site of CSF-1R with high affinity, thereby blocking the downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. In the context of cancer, this leads to the depletion and reprogramming of tumor-associated macrophages (TAMs), which can alleviate immunosuppression within the tumor microenvironment.

Q2: How selective is Sotuletinib for CSF-1R?

Sotuletinib is reported to be highly selective for CSF-1R, with an IC₅₀ of 1 nM. It demonstrates over 1,000-fold selectivity against its closest receptor tyrosine kinase homologs. However, like most kinase inhibitors, it can interact with other kinases at higher concentrations.

Troubleshooting Guide

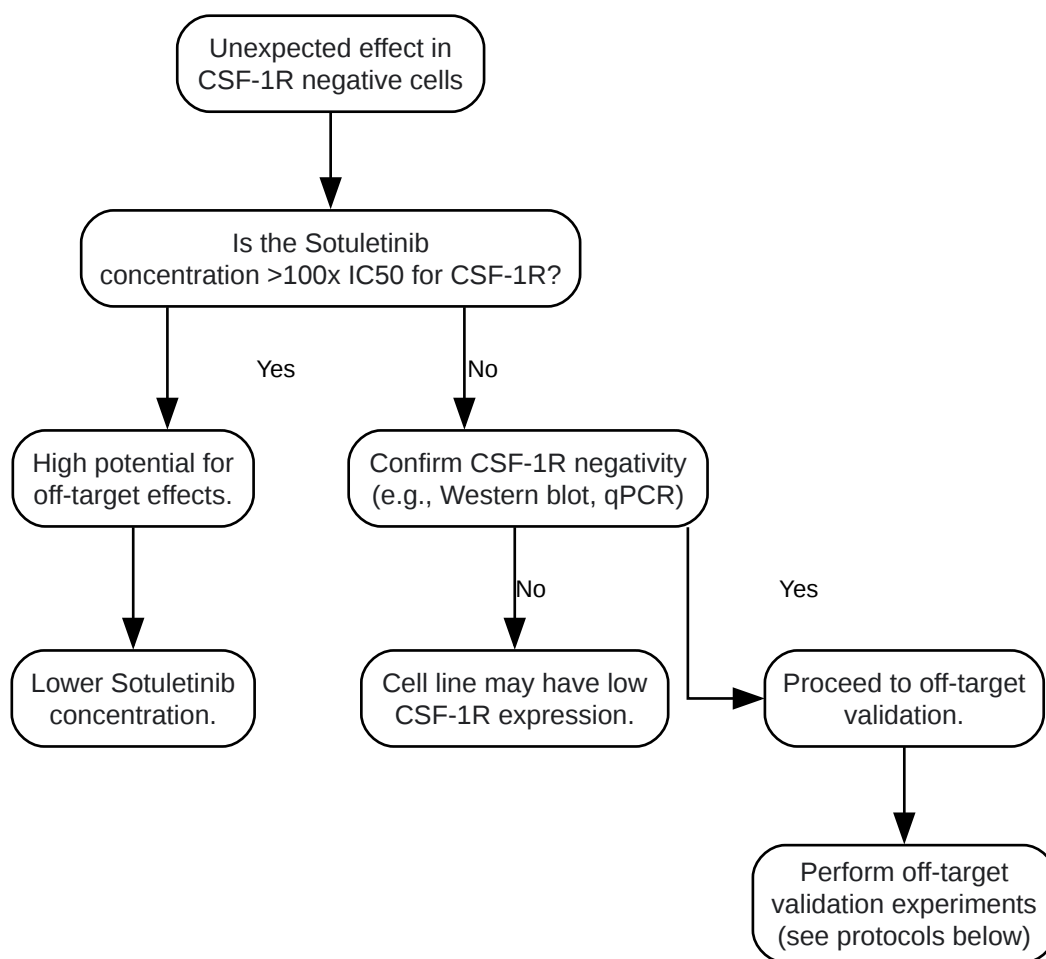
Unexpected Phenotype in a CSF-1R Negative Cell Line

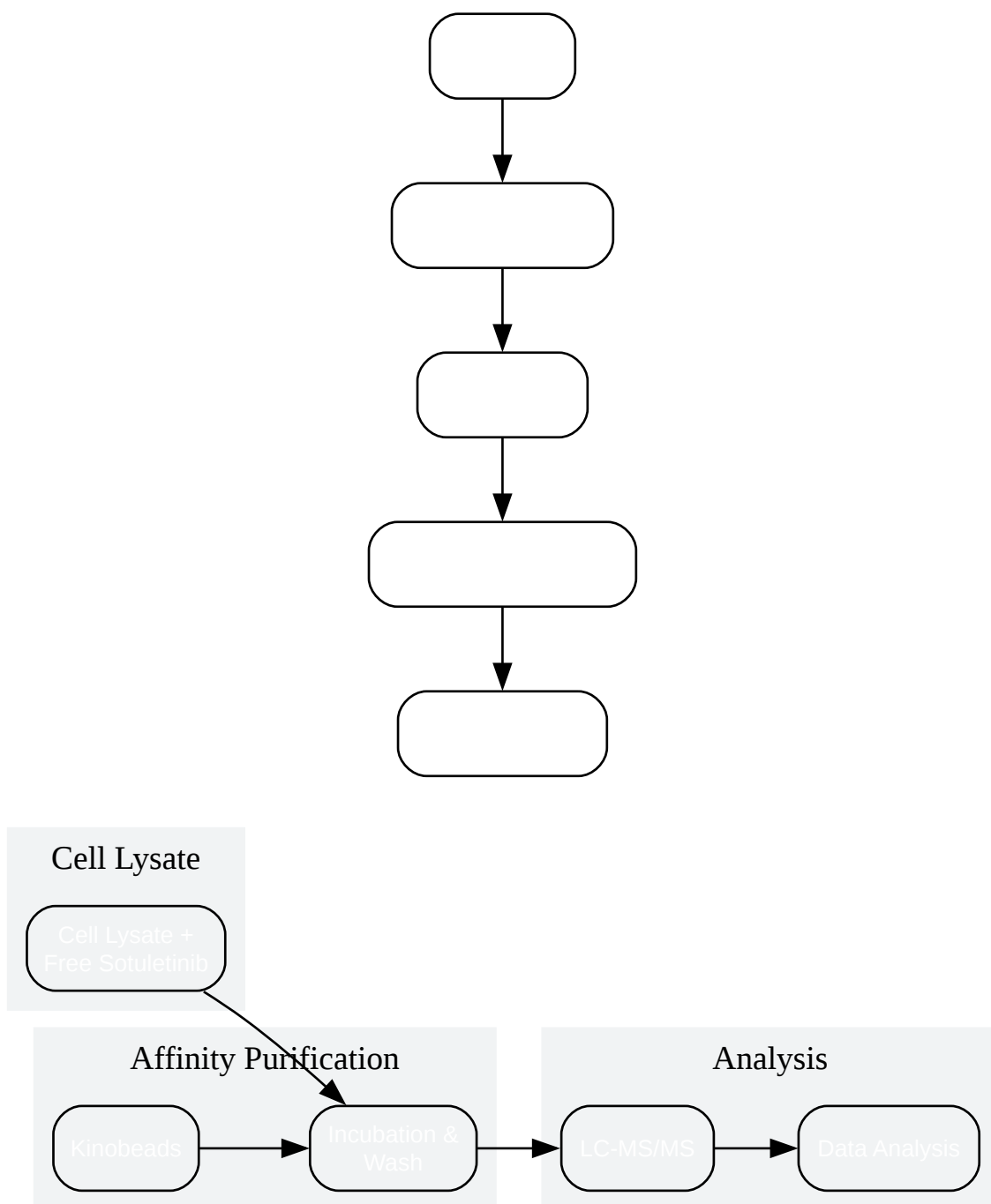
Issue: I am observing a biological effect of Sotuletinib in a cell line that does not express CSF-1R. Is this an off-target effect?

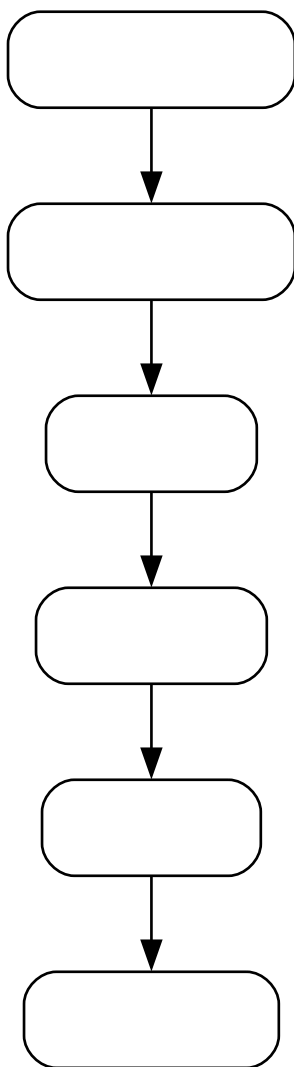
Possible Causes and Solutions:

- **Low-Affinity Off-Target Engagement:** At higher concentrations, Sotuletinib may inhibit other kinases. Known, lower-affinity targets are summarized in the table below.
- **Indirect Effects:** The observed phenotype could be a downstream consequence of Sotuletinib's effect on other cell types in your culture system (e.g., contaminating myeloid cells) or a previously uncharacterized off-target.
- **Experimental Artifact:** Ensure proper experimental controls are in place.

Troubleshooting Workflow:







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